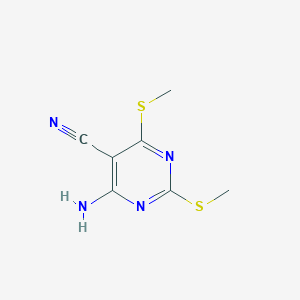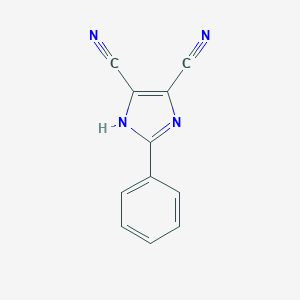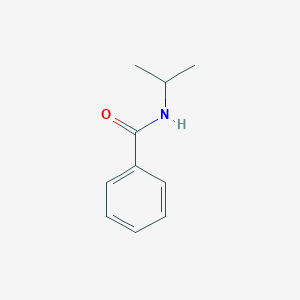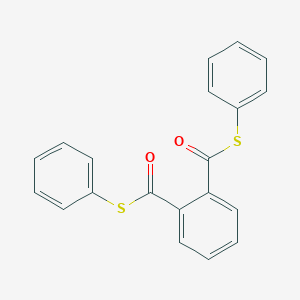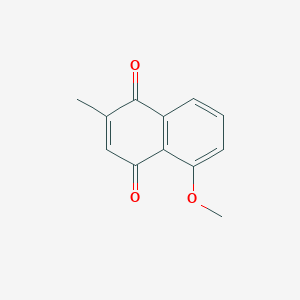![molecular formula C8H6FNOS B184401 (6-Fluorobenzo[d]thiazol-2-yl)methanol CAS No. 197364-68-4](/img/structure/B184401.png)
(6-Fluorobenzo[d]thiazol-2-yl)methanol
Overview
Description
(6-Fluorobenzo[d]thiazol-2-yl)methanol is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of a fluorine atom at the 6th position and a hydroxymethyl group at the 2nd position of the benzothiazole ring makes this compound unique. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which include this compound, have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets and cause changes that result in their biological activities . For instance, some thiazole derivatives have been reported to inhibit cholinesterase .
Biochemical Pathways
For instance, some thiazole derivatives have been reported to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a role in inflammation .
Pharmacokinetics
The compound’s solubility in water, alcohol, and ether may influence its bioavailability.
Result of Action
Some thiazole derivatives have been reported to have anti-inflammatory and analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluorobenzo[d]thiazol-2-yl)methanol typically involves the reaction of 6-fluorobenzothiazole with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The general reaction scheme is as follows:
Starting Material: 6-Fluorobenzothiazole
Reagent: Formaldehyde
Conditions: Basic conditions (e.g., NaOH or KOH)
Intermediate: 6-Fluorobenzothiazol-2-ylmethanol intermediate
Reduction: Reduction of the intermediate to yield this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, use of continuous flow reactors, and purification techniques such as crystallization or chromatography to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
(6-Fluorobenzo[d]thiazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) or alkylating agents (e.g., alkyl halides) can be used under various conditions.
Major Products Formed
Oxidation: Formation of 6-fluorobenzothiazole-2-carboxylic acid or 6-fluorobenzothiazole-2-carbaldehyde.
Reduction: Formation of 6-fluorobenzothiazole-2-methanol or 6-fluorobenzothiazole-2-amine.
Substitution: Formation of substituted benzothiazole derivatives with different functional groups.
Scientific Research Applications
(6-Fluorobenzo[d]thiazol-2-yl)methanol has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
6-Fluorobenzothiazole: Lacks the hydroxymethyl group but shares the fluorine substitution at the 6th position.
2-Hydroxymethylbenzothiazole: Lacks the fluorine substitution but has the hydroxymethyl group at the 2nd position.
6-Chlorobenzothiazole: Similar structure but with a chlorine atom instead of fluorine at the 6th position.
Uniqueness
(6-Fluorobenzo[d]thiazol-2-yl)methanol is unique due to the presence of both the fluorine atom and the hydroxymethyl group, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
(6-fluoro-1,3-benzothiazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNOS/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMAENBYNXKRTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596614 | |
| Record name | (6-Fluoro-1,3-benzothiazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197364-68-4 | |
| Record name | (6-Fluoro-1,3-benzothiazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
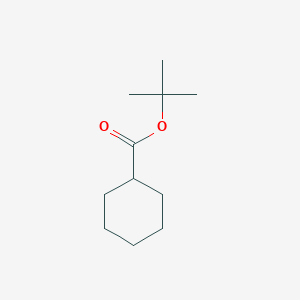



![4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde](/img/structure/B184325.png)
![2-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B184328.png)
